![molecular formula C14H21F3N2O B3850111 N-ethyl-N',N'-dimethyl-N-[4-(trifluoromethoxy)benzyl]-1,2-ethanediamine](/img/structure/B3850111.png)
N-ethyl-N',N'-dimethyl-N-[4-(trifluoromethoxy)benzyl]-1,2-ethanediamine
Overview
Description
Compounds like “N-ethyl-N’,N’-dimethyl-N-[4-(trifluoromethoxy)benzyl]-1,2-ethanediamine” belong to a class of organic compounds known as amines. Amines are compounds that contain a basic nitrogen atom with a lone pair of electrons .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like alkylation (adding an alkyl group to the molecule), amine substitution, or other organic chemistry reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including reactions with acids to form amides, reactions with alkyl halides to form secondary and tertiary amines, and reactions with ketones to form imines .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined using various experimental techniques .Safety and Hazards
properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N2O/c1-4-19(10-9-18(2)3)11-12-5-7-13(8-6-12)20-14(15,16)17/h5-8H,4,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPLIFHPMQZNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-ethyl-N,N-dimethyl-N'-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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